molecular formula C23H17ClN2O2S B2499232 1-(3-Chlorobenzyl)-3'phenylspiro(2,3-dihydro-1H-indole-3,2'-thiazolidine)-2,4'-dione CAS No. 338419-06-0

1-(3-Chlorobenzyl)-3'phenylspiro(2,3-dihydro-1H-indole-3,2'-thiazolidine)-2,4'-dione

Cat. No.: B2499232
CAS No.: 338419-06-0
M. Wt: 420.91
InChI Key: CEPNFXAJWHMBPV-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)-3'phenylspiro(2,3-dihydro-1H-indole-3,2'-thiazolidine)-2,4'-dione is a useful research compound. Its molecular formula is C23H17ClN2O2S and its molecular weight is 420.91. The purity is usually 95%.
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Scientific Research Applications

Molecular Docking and Reactivity Studies

Spiro-indole-thiazolidine derivatives have been synthesized and studied for their binding affinity towards DNA G-quadruplex structures in the human genome. These compounds, especially the ones with substituents like -F, -Br, and -CH3, have shown high binding energy compared to non-hybrid derivatives, indicating their potential as therapeutic agents targeting DNA structures. Computational studies, including ADME, Density Functional Theory (DFT), and Natural bond order (NBO) calculations, have been performed to understand their reactivity and interaction properties. One of the compounds, a 5-fluoro-spiro[indol-indazole-thiazolidine]-dione-coumarin hybrid, demonstrated the highest binding energy and chemical reactivity, making it a notable candidate for further investigation in therapeutic applications (Khanna et al., 2020).

Synthetic Development and Pharmacological Activities

The [4 + 3] cycloaddition reaction has been used for synthesizing novel spiroindoline oxazepine derivatives from azomethine ylides and benzylidenethiazolidinediones. These compounds have shown promising pharmacological activities, including antioxidant and antibacterial properties. The reaction offers advantages like operational simplicity, high yield, and short experimental time. Theoretical studies on the reaction mechanism and spectral evaluations support the regio- and stereoselective nature of the synthesis process (Zahedifar et al., 2019).

Charge-Transfer Complex Studies

Thiazolidine-2,4-dione (TZD) has been explored for forming charge-transfer complexes with sigma and pi acceptors. These complexes show potential in conductivity applications, with the complex involving TZD and iodine demonstrating the best conductivity. The study highlights the importance of sigma acceptors in enhancing conductivity compared to pi acceptors (Singh et al., 2010).

Properties

IUPAC Name

1'-[(3-chlorophenyl)methyl]-3-phenylspiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O2S/c24-17-8-6-7-16(13-17)14-25-20-12-5-4-11-19(20)23(22(25)28)26(21(27)15-29-23)18-9-2-1-3-10-18/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPNFXAJWHMBPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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